Mdl 100240

ACE inhibition NEP inhibition Vasopeptidase inhibitor

MDL 100240 (CAS 142695-08-7) is a synthetic small-molecule prodrug of MDL 100173, classified as a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin). It exhibits a balanced inhibitory activity on both metallopeptidases, distinguishing it from pure ACE inhibitors or NEP-selective agents.

Molecular Formula C26H28N2O5S
Molecular Weight 480.6 g/mol
CAS No. 142695-08-7
Cat. No. B1676104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdl 100240
CAS142695-08-7
SynonymsM100240
MDL 100,142
MDL 100,240
MDL 100142
MDL 100240
MDL-100,142
MDL-100,240
MDL-100142
MDL-100240
Pyrido(2,1-a)(2)benzazepine-4-carboxylic acid, 7-((2-(acetylthio)-1-oxo-3-phenylpropyl)amino)-1,2,3,4,6,7,8,12b-octahydro-6-oxo-, (4S-(4alpha,7alpha(R*),12bbeta))-
Molecular FormulaC26H28N2O5S
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(=O)SC(CC1=CC=CC=C1)C(=O)NC2CC3=CC=CC=C3C4CCCC(N4C2=O)C(=O)O
InChIInChI=1S/C26H28N2O5S/c1-16(29)34-23(14-17-8-3-2-4-9-17)24(30)27-20-15-18-10-5-6-11-19(18)21-12-7-13-22(26(32)33)28(21)25(20)31/h2-6,8-11,20-23H,7,12-15H2,1H3,(H,27,30)(H,32,33)/t20-,21+,22-,23-/m0/s1
InChIKeyAIEZUMPHACQOGT-BJESRGMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MDL 100240 (CAS 142695-08-7) Procurement Guide: Dual ACE/NEP Inhibitor for Hypertension and Heart Failure Research


MDL 100240 (CAS 142695-08-7) is a synthetic small-molecule prodrug of MDL 100173, classified as a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin) [1]. It exhibits a balanced inhibitory activity on both metallopeptidases, distinguishing it from pure ACE inhibitors or NEP-selective agents [2]. Developed originally by Hoechst Marion Roussel (now Sanofi-Aventis), the compound has been investigated in preclinical models and early-phase clinical trials for hypertension and congestive heart failure [3].

Why Pure ACE Inhibitors or Single-Target Vasopeptidase Inhibitors Cannot Substitute for MDL 100240 in Mechanistic Studies


MDL 100240 cannot be interchanged with pure ACE inhibitors (e.g., ramipril, enalaprilat) or single-target NEP inhibitors because its dual, balanced inhibition of ACE and NEP produces a distinct pharmacological profile. Pure ACE inhibitors lack the natriuretic and vasodilatory benefits conferred by NEP inhibition, while dual inhibitors with imbalanced affinity (e.g., omapatrilat, which has higher affinity for ACE than NEP) do not replicate the equimolar enzyme blockade achieved by MDL 100240 [1]. In comparative studies, MDL 100240 exhibits superior blood pressure reduction to enalaprilat [2], and its effects on cardiovascular remodeling are comparable to ramipril but with added benefits on renal sodium handling and atrial natriuretic peptide (ANP) preservation [3].

Quantitative Differentiation Evidence: MDL 100240 vs. Ramipril, Enalaprilat, and Omapatrilat


Balanced Dual Enzyme Inhibition: MDL 100240 Ki Values vs. Omapatrilat

MDL 100240 demonstrates balanced inhibitory activity on ACE (Ki = 0.08 nmol/L) and NEP (Ki = 0.11 nmol/L), with a Ki ratio of approximately 1.4 [1]. In contrast, omapatrilat exhibits an imbalanced affinity, with higher potency for ACE than for NEP [1]. This balanced profile ensures equimolar dual enzyme blockade, a critical feature for experiments requiring simultaneous modulation of both the renin-angiotensin and natriuretic peptide systems.

ACE inhibition NEP inhibition Vasopeptidase inhibitor Enzyme kinetics

Sustained ACE Inhibition >70% Over 24 Hours in Human Subjects

In a randomized, placebo-controlled study in healthy male volunteers, intravenous MDL 100,240 induced rapid, dose-related, and sustained inhibition of ACE. At doses ≥12.5 mg, ACE inhibition exceeded 70% and was maintained for over 24 hours [1]. Near-maximal inhibition was already achieved at doses ≥12.5 mg, indicating a steep dose-response relationship with a plateau at moderate doses.

Clinical pharmacology ACE inhibition Pharmacodynamics Healthy volunteers

Superior Blood Pressure Reduction vs. Enalaprilat in Hypertensive Rats

In conscious, hypertensive transgenic ((mRen-2)27) rats, continuous intravenous infusion of MDL 100,240 (3 mg kg⁻¹ bolus + 3 mg kg⁻¹ h⁻¹) produced a significantly greater reduction in blood pressure (-54 ± 9 mmHg) compared to the pure ACE inhibitor enalaprilat (-38 ± 4 mmHg) over the first 8 hours of infusion [1]. The superior antihypertensive effect was attributed to a greater reduction in cardiac index rather than differences in regional vasodilatation.

Hypertension Blood pressure ACE inhibitor Transgenic rat model

Preservation of Natriuretic Peptide Excretion and Renal Function vs. Pure ACE Inhibitors

In a randomized, placebo-controlled crossover study in healthy volunteers, intravenous MDL 100240 (6.25 and 25 mg) produced a significant increase in urinary atrial natriuretic peptide (ANP) and cyclic GMP excretion, accompanied by a marked increase in urinary flow rate during the first 2 hours post-dose (P < 0.001) [1]. In contrast, pure ACE inhibitors do not elevate ANP excretion and may even reduce it due to decreased angiotensin II-mediated ANP release. Renal hemodynamics (effective renal plasma flow and glomerular filtration rate) remained preserved, and sodium excretion tended to increase (P = 0.07).

Natriuresis ANP Renal hemodynamics Diuretic effect

Recommended Research and Preclinical Application Scenarios for MDL 100240


Hypertension Models Requiring Simultaneous RAAS and Natriuretic Peptide System Modulation

MDL 100240 is the optimal choice for transgenic hypertensive rat models (e.g., TGRen2) where both angiotensin II-dependent hypertension and cardiovascular damage are present. In such models, MDL 100240 regressed severe hypertension and prevented aortic dilatation and mesenteric arteriolar hypertrophy, with efficacy comparable to ramipril but with the added benefit of preserved ANP-mediated natriuresis [1]. Researchers should select MDL 100240 over pure ACE inhibitors when the experimental question involves dissecting the relative contributions of RAAS blockade versus NEP inhibition to cardiovascular protection.

Heart Failure Studies Requiring Afterload Reduction Plus Natriuretic Enhancement

In preclinical heart failure models where both vasodilatory and diuretic effects are desired, MDL 100240 provides a single-agent solution that combines ACE inhibition (reducing angiotensin II-mediated vasoconstriction) with NEP inhibition (elevating ANP and potentiating natriuresis) [2]. The sustained ACE inhibition >70% over 24 hours in humans [3] suggests that once-daily dosing regimens in large animal models may be feasible, reducing experimental complexity.

Comparative Pharmacology Studies Benchmarking Dual vs. Single-Target Vasopeptidase Inhibition

MDL 100240 serves as a reference standard for balanced dual ACE/NEP inhibition. Its well-characterized Ki values (ACE = 0.08 nmol/L; NEP = 0.11 nmol/L) [4] and documented superiority over enalaprilat in blood pressure reduction [5] make it an essential positive control for studies evaluating novel vasopeptidase inhibitors or combination therapies. Researchers should prioritize MDL 100240 when establishing dose-response relationships for dual inhibition in their experimental systems.

Quote Request

Request a Quote for Mdl 100240

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.